N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide is a Schiff base compound known for its unique chemical structure and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide involves the reaction between 2,3-dihydroxybenzaldehyde and biphenyl-4-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide involves its ability to interact with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activities. It can also interact with cellular components, leading to its observed antimicrobial and antioxidant effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals plays a significant role.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide is unique due to the presence of two hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-18-8-4-7-17(19(18)24)13-21-22-20(25)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,23-24H,(H,22,25)/b21-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSXAPOUBKDEZ-FYJGNVAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.